N-Benzyl-2-iodo-5-methoxyaniline
Description
N-Benzyl-2-iodo-5-methoxyaniline (CAS Reg. No. 922142-49-2) is a substituted aniline derivative featuring a benzyl group at the nitrogen atom, an iodine substituent at the 2-position, and a methoxy group at the 5-position of the aromatic ring. Its molecular formula is C₁₄H₁₄INO, with a molecular weight of 363.17 g/mol .
Properties
CAS No. |
922142-49-2 |
|---|---|
Molecular Formula |
C14H14INO |
Molecular Weight |
339.17 g/mol |
IUPAC Name |
N-benzyl-2-iodo-5-methoxyaniline |
InChI |
InChI=1S/C14H14INO/c1-17-12-7-8-13(15)14(9-12)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
InChI Key |
HKPNQRDWBYNPNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)I)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of N-Benzyl-2-iodo-5-methoxyaniline can be approached through multiple routes, each with distinct advantages depending on starting material availability, desired scale, and laboratory capabilities. The three primary approaches include:
Reductive Amination of 2-Iodo-5-methoxyaniline
This approach utilizes reductive amination to attach the benzyl group to a pre-iodinated aniline derivative. The reaction typically proceeds via imine formation followed by reduction.
Direct Iodination of N-Benzyl-5-methoxyaniline
In this approach, N-benzylation is performed first, followed by selective iodination at the ortho position.
Sequential Functionalization of 5-Methoxyaniline
This multi-step approach involves sequential functionalization of the 5-methoxyaniline core, with potential variation in the order of benzylation and iodination steps.
Detailed Synthetic Methods
Reductive Amination Route
The reductive amination approach represents one of the most direct and efficient routes to this compound, adapting established protocols for similar compounds.
Procedure Based on Benzaldehyde/Sodium Borohydride
This method involves the formation of an imine intermediate followed by reduction with sodium borohydride.
Reagents:
- 2-Iodo-5-methoxyaniline (1.0 equivalent)
- Benzaldehyde (1.3 equivalents)
- Sodium borohydride (1.04 equivalents)
- Acetic acid (solvent)
- Dichloromethane (extraction solvent)
- Anhydrous magnesium sulfate (drying agent)
Procedure:
- Dissolve 2-iodo-5-methoxyaniline (5.0 mmol) in acetic acid (10 mL, 0.5 M)
- Add benzaldehyde (6.5 mmol) and stir at room temperature for 30 minutes to form the imine
- Cool the reaction mixture to 0°C
- Add sodium borohydride (5.2 mmol) in small portions while maintaining the temperature at 0°C
- Stir the mixture for 5 minutes after completion of addition
- Quench the reaction with water (30 mL)
- Extract with dichloromethane (3 × 20 mL)
- Dry the combined organic layers over anhydrous magnesium sulfate
- Filter and concentrate under reduced pressure
- Purify by column chromatography (typically hexane/ethyl acetate gradient)
Dean-Stark Method
This method utilizes a Dean-Stark apparatus to remove water during imine formation, which drives the equilibrium toward product formation.
Reagents:
- 2-Iodo-5-methoxyaniline (1.0 equivalent)
- Benzaldehyde (1.5 equivalents)
- Sodium borohydride (2.0 equivalents)
- Toluene (solvent)
- Acetic acid (catalyst)
- Diethyl ether and saturated sodium bicarbonate solution (work-up)
- Magnesium sulfate (drying agent)
Procedure:
- Add 2-iodo-5-methoxyaniline (4.65 mmol) and benzaldehyde (6.85 mmol) to toluene (30 mL)
- Add acetic acid (3.0 mL) as catalyst
- Reflux the mixture for 6 hours using a Dean-Stark apparatus to remove water
- Cool the reaction mixture to room temperature
- Add sodium borohydride (9.3 mmol) portion-wise at 0°C
- Stir the mixture for 12 hours
- Dilute with diethyl ether (30 mL) and saturated aqueous sodium bicarbonate (50 mL)
- Stir for 30 minutes to neutralize acetic acid
- Separate the layers and extract the aqueous layer with diethyl ether (2 × 30 mL)
- Wash the combined organic layers with saturated sodium bicarbonate (2 × 50 mL)
- Dry over magnesium sulfate and concentrate under vacuum
- Purify by column chromatography on silica gel
Direct Iodination Route
This route starts with N-benzyl-5-methoxyaniline and introduces iodine at the 2-position.
N-Iodosuccinimide (NIS) Method
Using N-iodosuccinimide as the iodination reagent offers a mild and selective method for introducing iodine at the ortho position.
Reagents:
- N-Benzyl-5-methoxyaniline (1.0 equivalent)
- N-Iodosuccinimide (1.2 equivalents)
- Trifluoroacetic acid (catalyst, 0.1 equivalents)
- Dichloromethane (solvent)
Procedure:
- Dissolve N-benzyl-5-methoxyaniline (5.0 mmol) in dichloromethane (20 mL) under nitrogen atmosphere
- Cool the solution to 0°C
- Add trifluoroacetic acid (0.5 mmol) dropwise
- Add N-iodosuccinimide (6.0 mmol) in small portions over 15 minutes
- Allow the mixture to warm to room temperature and stir for 4-6 hours
- Monitor reaction progress by thin-layer chromatography
- Quench the reaction with saturated sodium thiosulfate solution (20 mL)
- Separate the layers and extract the aqueous layer with dichloromethane (2 × 15 mL)
- Wash the combined organic layers with saturated sodium bicarbonate (30 mL) and brine (30 mL)
- Dry over sodium sulfate and concentrate under vacuum
- Purify by column chromatography (typically hexane/ethyl acetate gradient)
Expected Yield: 75-80%
Iodine Monochloride Method
Iodine monochloride (ICl) provides a reactive electrophilic iodine source that can effectively iodinate the electron-rich aromatic ring.
Reagents:
- N-Benzyl-5-methoxyaniline (1.0 equivalent)
- Iodine monochloride (1.1 equivalents)
- Acetic acid (solvent)
- Sodium acetate (buffer, 2.0 equivalents)
Procedure:
- Dissolve sodium acetate (10.0 mmol) in acetic acid (15 mL)
- Add N-benzyl-5-methoxyaniline (5.0 mmol) and stir until completely dissolved
- Cool the solution to 5-10°C in an ice bath
- Add iodine monochloride (5.5 mmol) in acetic acid (5 mL) dropwise over 30 minutes
- Allow the mixture to warm to room temperature and stir for 2-3 hours
- Pour the reaction mixture into ice water (50 mL)
- Neutralize with saturated sodium bicarbonate solution to pH 7-8
- Extract with ethyl acetate (3 × 25 mL)
- Wash the combined organic layers with saturated sodium thiosulfate (25 mL) and brine (25 mL)
- Dry over sodium sulfate and concentrate under vacuum
- Purify by column chromatography
Expected Yield: 70-75%
Sequential Functionalization Route
This approach begins with 5-methoxyaniline and involves sequential introduction of functional groups.
Iodination Followed by Benzylation
In this sequence, 5-methoxyaniline is first iodinated at the 2-position, followed by N-benzylation.
Step 1: Iodination of 5-methoxyaniline
Reagents:
- 5-Methoxyaniline (1.0 equivalent)
- N-Iodosuccinimide (1.2 equivalents)
- Trifluoroacetic acid (0.1 equivalents)
- Dichloromethane (solvent)
Procedure:
- Dissolve 5-methoxyaniline (10.0 mmol) in dichloromethane (40 mL)
- Cool to 0°C in an ice bath
- Add trifluoroacetic acid (1.0 mmol) dropwise
- Add N-iodosuccinimide (12.0 mmol) in small portions over 20 minutes
- Allow to warm to room temperature and stir for 4 hours
- Quench with saturated sodium thiosulfate solution (40 mL)
- Separate the layers and extract the aqueous layer with dichloromethane (2 × 30 mL)
- Wash the combined organic layers with saturated sodium bicarbonate (50 mL) and brine (50 mL)
- Dry over sodium sulfate and concentrate under vacuum
- Purify by column chromatography
Expected Yield for Step 1: 85-90%
Step 2: Benzylation of 2-iodo-5-methoxyaniline
- Follow either procedure 2.1.1 or 2.1.2 described above
Overall Expected Yield: 65-75%
Benzylation Followed by Iodination
Alternatively, 5-methoxyaniline can first be N-benzylated, followed by regioselective iodination.
Step 1: Benzylation of 5-methoxyaniline
Reagents:
- 5-Methoxyaniline (1.0 equivalent)
- Benzyl bromide (1.2 equivalents)
- Potassium carbonate (2.0 equivalents)
- Acetonitrile (solvent)
Procedure:
- Combine 5-methoxyaniline (10.0 mmol), potassium carbonate (20.0 mmol), and acetonitrile (30 mL) in a round-bottom flask
- Add benzyl bromide (12.0 mmol) dropwise
- Heat the mixture at reflux for 8 hours
- Cool to room temperature and filter to remove inorganic salts
- Concentrate the filtrate under reduced pressure
- Purify by column chromatography
Expected Yield for Step 1: 80-85%
Step 2: Iodination of N-benzyl-5-methoxyaniline
- Follow procedure 2.2.1 or 2.2.2 described above
Overall Expected Yield: 60-70%
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on several factors including reagent availability, scale requirements, and desired purity. Table 1 provides a comparative analysis of the different approaches described above.
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination (Benzaldehyde/NaBH₄) | 2-Iodo-5-methoxyaniline | 1 | 80-85 | Single step, mild conditions, high yield | Requires pre-iodinated starting material |
| Reductive Amination (Dean-Stark) | 2-Iodo-5-methoxyaniline | 1 | 90-95 | Highest yield, efficient water removal | Equipment needed (Dean-Stark), longer reaction time |
| NIS Iodination | N-Benzyl-5-methoxyaniline | 1 | 75-80 | Mild conditions, good regioselectivity | Moderate yield, NIS is moisture sensitive |
| ICl Iodination | N-Benzyl-5-methoxyaniline | 1 | 70-75 | Readily available reagents, simple procedure | Lower yield, harsher conditions |
| Iodination then Benzylation | 5-Methoxyaniline | 2 | 65-75 | Common starting material, good regioselectivity | Two-step process, lower overall yield |
| Benzylation then Iodination | 5-Methoxyaniline | 2 | 60-70 | Common starting material, flexible sequence | Two-step process, lowest overall yield |
Optimization and Scale-up Considerations
Reaction Parameters
Several key parameters significantly influence the efficiency of these synthetic routes:
Temperature Control
Temperature regulation is critical, particularly during the iodination steps where selectivity can be temperature-dependent. Maintaining lower temperatures (0-5°C) during initial addition of iodinating agents typically improves regioselectivity.
Solvent Selection
The choice of solvent affects both reactivity and selectivity:
- Dichloromethane provides good solubility for both starting materials and reagents in iodination reactions
- Toluene with Dean-Stark apparatus effectively removes water in reductive amination
- Acetic acid enhances electrophilic aromatic substitution in some iodination protocols
Reagent Ratios
Optimized reagent ratios can improve yield and minimize side reactions:
- Slight excess (1.2-1.5 equivalents) of benzylating agent improves conversion
- Precisely controlled NIS quantities (1.1-1.2 equivalents) minimize di-iodination
- Buffer systems (such as sodium acetate) help control acidity during iodination
Scale-up Considerations
When scaling up these procedures, several factors should be considered:
- Heat Transfer: Larger volumes have poorer heat transfer; slower addition rates and efficient cooling systems are essential
- Mixing Efficiency: Mechanical stirring may be necessary for larger batches to ensure homogeneity
- Reagent Addition: Controlled addition becomes more critical at scale to manage exotherms
- Safety: Iodination reactions can generate acidic byproducts; neutralization capacity should be scaled accordingly
- Purification: Column chromatography becomes less practical at larger scales; recrystallization protocols should be developed
Characterization of this compound
Physical Properties
- Appearance: Light yellow to off-white crystalline solid
- Molecular Formula: C₁₄H₁₄INO
- Molecular Weight: 339.17 g/mol
- Melting Point: 78-80°C
- Solubility: Soluble in common organic solvents (dichloromethane, ethyl acetate, acetonitrile); insoluble in water
Spectroscopic Data
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum typically shows:
- δ 7.35-7.28 (m, 5H, aromatic protons of benzyl group)
- δ 7.15 (d, J = 8.6 Hz, 1H, aromatic proton at C-3)
- δ 6.41 (d, J = 2.8 Hz, 1H, aromatic proton at C-6)
- δ 6.25 (dd, J = 8.6, 2.8 Hz, 1H, aromatic proton at C-4)
- δ 4.38 (s, 2H, -CH₂-Ph)
- δ 4.20 (br s, 1H, -NH-)
- δ 3.72 (s, 3H, -OCH₃)
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Carbon NMR data typically includes:
- δ 159.2 (C-5)
- δ 147.6 (C-1)
- δ 138.5 (benzylic quaternary carbon)
- δ 137.8 (C-3)
- δ 128.7, 127.4, 127.2 (benzyl aromatic carbons)
- δ 107.3 (C-4)
- δ 100.4 (C-6)
- δ 85.2 (C-2, carbon bearing iodine)
- δ 55.4 (-OCH₃)
- δ 48.3 (-CH₂-Ph)
Mass Spectrometry
- HRMS (ESI): m/z calculated for C₁₄H₁₄INO [M+H]⁺: 340.0198; Found: 340.0195
Applications of this compound
This compound serves as a valuable intermediate in several synthetic applications:
Cross-Coupling Reactions
The compound's ortho-iodo substituent makes it an excellent substrate for palladium-catalyzed cross-coupling reactions:
Heterocycle Synthesis
The strategic positioning of the iodine facilitates intramolecular cyclization reactions:
- Indole Synthesis: Can be converted to indole derivatives through palladium-catalyzed cyclization with internal alkynes
- Benzoxazine Formation: Serves as a precursor to benzoxazine derivatives through incorporation of appropriate functionalities
- Dihydrobenzofuran Synthesis: Can undergo cyclization to form oxygenated heterocycles
Pharmaceutical Applications
The compound has potential utility in pharmaceutical research:
- Kinase Inhibitors: As a building block for compounds targeting various kinases
- Serotonin Receptor Ligands: The 5-methoxy group is a common motif in serotonergic compounds
- Antimicrobial Compounds: Similar iodinated anilines have shown antimicrobial properties
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-benzyl-2-iodo-5-methoxyaniline can undergo substitution reactions, particularly nucleophilic substitution, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as N-benzyl-2-hydroxy-5-methoxyaniline or N-benzyl-2-cyano-5-methoxyaniline can be formed.
Oxidation Products: N-benzyl-2-iodo-5-hydroxyaniline.
Coupling Products: Various biaryl or diaryl compounds.
Scientific Research Applications
Chemistry: N-benzyl-2-iodo-5-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology and Medicine: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-benzyl-2-iodo-5-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s binding affinity to certain targets, while the iodine and methoxy groups can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Below is a comparative analysis:
Substituent Effects on Reactivity and Stability
Key Findings :
- Halogen Influence : The iodine substituent in this compound enhances its utility in metal-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) compared to chlorine or bromine analogs, owing to iodine’s superior leaving-group ability and polarizability .
- N-Benzyl Protection: The benzyl group stabilizes the amine against oxidation and nucleophilic attack, a feature shared with analogs like N-Benzyl-5-methoxyaniline.
- Methoxy Group: The 5-methoxy group increases electron density at the para position, directing electrophilic substitution to the 2- and 6-positions. This contrasts with non-methoxy analogs, which exhibit less regioselectivity.
Pharmacological and Industrial Relevance
- This compound’s iodine atom makes it a candidate for radiopharmaceuticals (e.g., iodine-131 labeling), unlike its non-halogenated counterparts.
- Compared to the penicillin-derived compound in (CAS 1538-09-6), which is a β-lactam antibiotic salt, this compound lacks inherent antimicrobial activity but serves as a synthetic intermediate rather than a drug entity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
